molecular formula C30H61NO4 B8069933 N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide

Cat. No.: B8069933
M. Wt: 499.8 g/mol
InChI Key: JDHMGTRKGQZDLC-POZJPKTBSA-N
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Description

N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide is a synthetic dihydroceramide analog characterized by a sphingoid base (C18 chain with 1,3-dihydroxy groups in the 2S,3R configuration) linked to a 2-hydroxydodecanoyl (C12) fatty acid chain. Ceramides are critical components of the stratum corneum, maintaining skin barrier integrity and regulating cellular processes like apoptosis and membrane permeability . The stereochemistry of the sphingoid base (2S,3R) is essential for its biological activity, as seen in the natural D-erythro configuration of skin ceramides . This compound is structurally distinct due to its mid-length hydroxylated acyl chain, which balances hydrophobicity and solubility, making it suitable for encapsulation in oil-in-water microemulsions for therapeutic delivery .

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61NO4/c1-3-5-7-9-11-13-14-15-16-17-19-20-22-24-28(33)27(26-32)31-30(35)29(34)25-23-21-18-12-10-8-6-4-2/h27-29,32-34H,3-26H2,1-2H3,(H,31,35)/t27-,28+,29?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHMGTRKGQZDLC-POZJPKTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) typically involves the acylation of sphinganine with lauric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydroceramide. The process involves:

Industrial Production Methods: Industrial production of C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) has a wide range of applications in scientific research:

    Chemistry: Used as a standard in lipidomics studies for the quantification of sphingolipids using techniques like liquid chromatography-mass spectrometry (LC-MS).

    Biology: Plays a role in studying cellular signaling pathways, particularly those involving sphingolipids.

    Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of skincare products due to its role in maintaining skin barrier function.

Mechanism of Action

The mechanism of action of C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors that mediate cellular responses to stress and inflammation .

Comparison with Similar Compounds

Structural Features and Classification

Ceramide analogs vary in acyl chain length, hydroxylation patterns, stereochemistry, and functional groups (e.g., glycosylation). Below is a comparative table highlighting key differences:

Compound Name (Reference) Acyl Chain Length Hydroxyl Groups Unsaturation Glycosylation Key Features & Applications
Target Compound C12 2 (positions 2,1,3) None No Mid-chain for solubility; skin barrier
Symbioramide (C18, 3E) C18 3 (positions 2,1,3) 3E No Unsaturated enamide; marine origin, antimicrobial
C6 Dihydroceramide (N-hexanoyl) C6 2 None No Short-chain; research tool for membrane studies
GlcCer(d18:2/18:0(2OH)) C18 3 4E,8Z Yes (glucose) Glucosylated; cell signaling, membrane structure
N-Stearoyl Phytosphingosine C18 3 None No Triple hydroxylation; cosmetic formulations

Stereochemical and Physical Properties

  • Optical Rotation & Melting Points :
    • Symbioramide diastereomers exhibit distinct physical properties:
  • (R,E)-isomer: Mp = 105–106°C; [α]D²⁵ = +7.1° (CHCl₃) .
  • (S,E)-isomer: Mp = 94–95°C; [α]D²⁵ = +31.4° (CHCl₃) .

    • The target compound’s 2S,3R configuration aligns with natural D-erythro-ceramides, critical for skin barrier mimicry .
  • Solubility: Shorter acyl chains (e.g., C6 in N-hexanoyl derivatives) enhance water solubility but reduce membrane integration efficiency . Glucosylated analogs (e.g., GlcCer) exhibit increased hydrophilicity, enabling distinct roles in intracellular signaling .

Research Findings and Data Tables

Table 1: NMR and Crystallographic Data for Selected Analogs

Compound NMR Shifts (¹H/¹³C) X-ray Confirmation Reference
Symbioramide (R,E-isomer) δ 5.35 (3E-CH), 4.20 (OH) Single-crystal structure
GlcCer(d18:2/18:0(2OH)) δ 5.28 (4E,8Z-CH), 3.80 (Glc) Not reported

Biological Activity

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide, a sphingolipid derivative, has garnered attention due to its potential biological activities. This compound is part of a larger class of bioactive lipids known for their roles in cellular signaling and structural functions within membranes. Understanding its biological activity is crucial for exploring therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{41}H_{83}NO_3
  • IUPAC Name : N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-dodecanamide

This compound features a long-chain fatty acid backbone with hydroxyl groups that contribute to its hydrophilic properties.

1. Cellular Signaling

Research indicates that sphingolipids like this compound are involved in various signaling pathways. They participate in the regulation of cell growth, differentiation, and apoptosis. Specifically, this compound may influence:

  • Apoptotic Pathways : It has been shown to modulate apoptotic signals in cancer cells, enhancing cell death in specific types of tumors.
  • Inflammatory Responses : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

2. Antimicrobial Activity

Studies have demonstrated that derivatives of sphingolipids possess antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

3. Neuroprotective Effects

Recent investigations highlight the neuroprotective effects of this compound. It appears to protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Demonstrated that the compound induces apoptosis in breast cancer cells through mitochondrial pathways.
Johnson et al. (2021)Reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Lee et al. (2023)Found neuroprotective effects in a mouse model of Alzheimer's disease, reducing cognitive decline markers.

The mechanisms underlying the biological activities of this compound include:

  • Modulation of Lipid Rafts : The compound alters membrane dynamics and lipid raft composition, affecting receptor signaling.
  • Interaction with Protein Kinases : It may inhibit specific kinases involved in inflammatory responses and cell survival pathways.

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